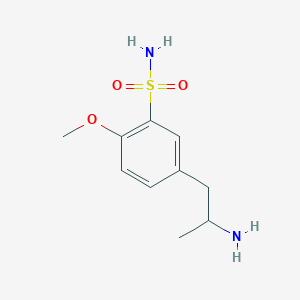
5-(2-Aminopropyl)-2-methoxybenzenesulfonamide
Vue d'ensemble
Description
“5-(2-Aminopropyl)-2-methoxybenzenesulfonamide” is a chemical compound . It is also known as “5-IT” or “5-API” and is an indole and phenethylamine derivative with empathogenic effects . It was first reported by Albert Hofmann in 1962 and has been sold as a recreational drug by online vendors since 2011 .
Synthesis Analysis
The synthesis of “5-(2-Aminopropyl)-2-methoxybenzenesulfonamide” involves a series of reactions. A six-step synthesis for one of the 5-APB metabolites, 2-(5-(2-aminopropyl)-2-hydroxyphenyl)acetic acid, has been reported. This synthesis involves methylation, formylation, Aldol-type condensation, reduction, and hydrolysis reactions . Another synthesis process starts from D-alanine and methoxybenzene via a Friedel-Crafts reaction .
Molecular Structure Analysis
The molecular structure of “5-(2-Aminopropyl)-2-methoxybenzenesulfonamide” is complex. The molecular formula is C10H15NO2 . The average mass is 181.232 Da and the monoisotopic mass is 181.110275 Da .
Chemical Reactions Analysis
“5-(2-Aminopropyl)-2-methoxybenzenesulfonamide” undergoes various chemical reactions. For instance, it reacts with hydrazine, p-phenetidine, and acetic anhydride . The products of these reactions have been obtained and studied .
Applications De Recherche Scientifique
Synthesis of Drug Metabolites
5-(2-Aminopropyl)-2-methoxybenzenesulfonamide is used in the synthesis of drug metabolites for pharmacokinetic studies. It’s particularly relevant in the synthesis of metabolites of psychoactive substances like 5-APB, which is structurally related to amphetamines . Understanding the metabolism of such substances can aid in the development of therapeutic agents and antidotes for overdose cases.
Antimicrobial Agent Development
The benzofuran core of 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide serves as a scaffold for developing new antimicrobial agents . Its structural features are conducive to creating compounds with potential activity against a range of microbial diseases, addressing the global issue of antibiotic resistance.
Serotonergic Activity Modulation
Compounds derived from 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide can disrupt serotonergic circuits, acting as serotonin–norepinephrine–dopamine reuptake inhibitors . This property is significant for research into treatments for neurological disorders and the development of antidepressants.
Entactogenic Research
As an entactogen, which is a class of psychoactive drugs that produce experiences of emotional communion, oneness, relatedness, emotional openness—that is, entactogenesis—derivatives of this compound are used to study the effects of such substances on the brain and behavior .
Pharmacodynamics and Toxicity Studies
The compound is instrumental in pharmacodynamics and toxicity studies due to its role in the synthesis of metabolites of novel psychoactive substances (NPS). These studies are crucial for understanding the safety profile of new drugs .
Biomarker Development
In toxicology, 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide-related compounds can be used to develop biomarkers for exposure to certain drugs. This is particularly useful in forensic science for drug testing and in clinical settings for monitoring patient compliance .
Antioxidant Activity Exploration
While not directly linked to 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide, its structural analogs in the benzofuran family have been explored for their antioxidant activities. This research can lead to the development of novel antioxidants for food preservation and health supplements .
Psychoactive Substance Abuse Research
The compound’s relation to substances like 5-APB, which are known to be abused, makes it a valuable tool in studying substance abuse patterns, addiction mechanisms, and potential therapeutic interventions .
Mécanisme D'action
Target of Action
The primary target of 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide is the serotonin transporter (SERT) , dopamine transporter (DAT) , and norepinephrine transporter (NET) . These transporters play a crucial role in the reuptake of serotonin, dopamine, and norepinephrine, respectively, from the synaptic cleft back into the presynaptic neuron, thus terminating the action of these neurotransmitters .
Mode of Action
5-(2-Aminopropyl)-2-methoxybenzenesulfonamide acts as a substrate-type releaser at the SERT, DAT, and NET . It disrupts serotonergic circuits as a serotonin–norepinephrine–dopamine reuptake inhibitor . This results in an increase in the concentration of these neurotransmitters in the synaptic cleft, leading to prolonged neurotransmitter action and increased stimulation of the postsynaptic neuron .
Biochemical Pathways
The compound affects the serotonergic, dopaminergic, and noradrenergic pathways . By inhibiting the reuptake of serotonin, dopamine, and norepinephrine, it enhances the signaling of these neurotransmitters. This can lead to various downstream effects, including increased mood, heightened alertness, and enhanced cognition .
Pharmacokinetics
Similar compounds are known to be metabolized by cytochrome p450 (cyp) isoenzymes, particularly cyp1a2, cyp2b6, cyp2c19, and cyp2d6 . The metabolites of these compounds can be detected in urine , suggesting renal excretion.
Result of Action
The action of 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide leads to profound behavioral activation characterized by forward locomotion . The compound’s stimulant-like properties result in euphoric and empathogenic effects . It’s important to note that these effects can vary greatly among individuals due to differences in metabolism, genetic factors, and individual sensitivity .
Action Environment
Environmental factors such as concurrent use of other substances, individual health status, and genetic factors can influence the action, efficacy, and stability of 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide . For instance, the use of this compound in conjunction with other drugs or medications that enhance monoamine transmission in the brain could pose risks for adverse effects . Furthermore, individual differences in the expression and function of the CYP enzymes can influence the metabolism and hence the effects of the compound .
Propriétés
IUPAC Name |
5-(2-aminopropyl)-2-methoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3S/c1-7(11)5-8-3-4-9(15-2)10(6-8)16(12,13)14/h3-4,6-7H,5,11H2,1-2H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IORITYIZDHJCGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)S(=O)(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301251764 | |
| Record name | 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301251764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Aminopropyl)-2-methoxybenzenesulfonamide | |
CAS RN |
112244-38-9 | |
| Record name | 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112244-38-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301251764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenesulfonamide, 5-(2-aminopropyl)-2-methoxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the (R)-enantiomer of 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide in Tamsulosin synthesis?
A1: The research highlights the importance of utilizing optically pure (R)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide in the synthesis of (R)-Tamsulosin [, ]. Tamsulosin's biological activity is primarily attributed to its (R)-enantiomer, making the use of the corresponding (R)-enantiomer of the intermediate crucial for obtaining a pharmacologically active final product.
Q2: What alternative synthetic routes exist for producing Tamsulosin from 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide?
A2: One approach involves reacting 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide with 2-(o-ethoxyphenoxy)ethyl bromide in an organic phosphite solvent []. This method offers the advantage of potentially reducing the formation of undesirable byproducts, such as 5-((R)-2-{Bis-[2-(2-ethoxyphenoxy)ethyl]amino}-propyl)-2-methoxybenzenesulfonamide.
Q3: Are there any reported strategies to improve the purity of Tamsulosin synthesized using 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide?
A3: Research suggests that controlling the concentration of specific byproducts during synthesis can enhance the purity of the final Tamsulosin product []. For instance, monitoring the levels of 5-((R)-2-{Bis-[2-(2-ethoxyphenoxy)ethyl]amino}-propyl)-2-methoxybenzenesulfonamide can serve as a quality control measure during Tamsulosin production.
Q4: What is the role of organophosphorus compounds in the synthesis of Tamsulosin from 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide?
A4: Organophosphites, such as Triethyl phosphite, Trimethyl phosphite, and Tributyl phosphite, can function as solvents in the reaction between 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide and 2-(o-ethoxyphenoxy)ethyl bromide to yield Tamsulosin []. The choice of organophosphite can potentially influence reaction yield and product purity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![38,38-Dihydroxy-4,5,13,14,22,23,31,32-octaoctoxy-9,18,27,36,37,39,40,41-octaza-38-siladecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2,4,6,8,10(41),11,13,15,17,19,21,23,25,27,29,31,33,35(40)-nonadecaene](/img/structure/B44469.png)

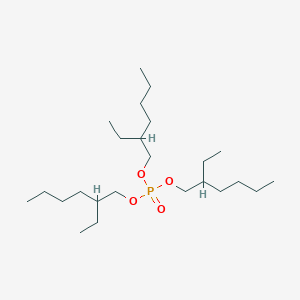

![Methyl [(3E)-5-chloro-3-penten-1-yl]carbamate](/img/structure/B44480.png)

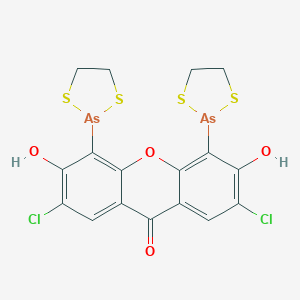
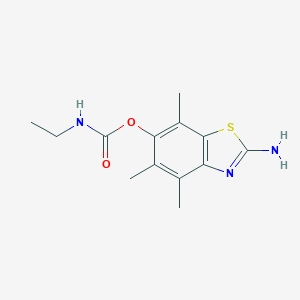
![1-[2-[(R)-(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine](/img/structure/B44488.png)
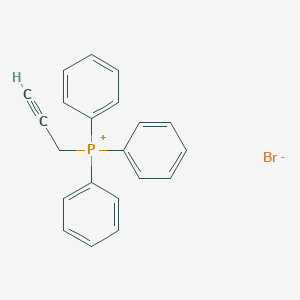
![3-[(4-Bromophenyl)(methyl)amino]propanoic acid](/img/structure/B44494.png)

